Plastoquinone

Description

Properties

IUPAC Name |

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUYMLZIRPABFK-IQSNHBBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893791 | |

| Record name | Plastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-57-4 | |

| Record name | Plastoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plastoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLASTOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Plastoquinone: A Keystone in Understanding Photosynthetic Electron Transport

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of plastoquinone stands as a landmark achievement in the field of photosynthesis research. This lipophilic molecule, a critical component of the photosynthetic electron transport chain in chloroplasts, acts as a mobile carrier, shuttling electrons from Photosystem II to the cytochrome b₆f complex. Its identification and functional characterization were the culmination of decades of research by numerous scientists, paving the way for a deeper understanding of the intricate mechanisms of light-dependent reactions. This in-depth technical guide provides a comprehensive historical overview of the discovery of plastoquinone, details the key experimental protocols that led to its characterization, presents relevant quantitative data, and illustrates the associated biochemical pathways.

Historical Overview: From "Vitamin K-like" Compound to Essential Electron Carrier

The journey to understanding plastoquinone's role began with observations of quinone-like substances in plant tissues. The timeline below highlights the key milestones in its discovery:

-

1946: M. Kofler is credited with the initial discovery of a lipophilic quinone in plants, which he was investigating in relation to Vitamin K.[1]

-

1957: Frederick L. Crane, while working at the University of Wisconsin's Enzyme Institute, was investigating coenzyme Q (ubiquinone) in various biological materials.[2][3] During his analysis of plant tissues, he isolated a novel quinone that was distinct from coenzyme Q.[4] This marked the "rediscovery" of what would be named plastoquinone.

-

1958: Crane and his colleagues proposed the name "plastoquinone" due to its localization within the chloroplasts (then referred to as plastids).[4] They recognized its structural similarity to coenzyme Q and hypothesized a similar role in electron transport within the chloroplast, analogous to coenzyme Q's function in mitochondria.[4]

-

1959: Norman I. Bishop provided crucial functional evidence for the role of plastoquinone. Through solvent extraction experiments on isolated chloroplasts, he demonstrated that the removal of plastoquinone led to a loss of photochemical activity, specifically the Hill reaction (the light-driven reduction of an artificial electron acceptor).[5] Importantly, he showed that this activity could be restored by adding the extracted plastoquinone back to the depleted chloroplasts.

-

1960s: The research group of R.A. Morton in the United Kingdom made significant contributions to the structural elucidation of plastoquinone and its analogues. W. T. Griffiths, a member of Morton's team, identified that the initially described plastoquinone B (PQB) and plastoquinone C (PQC) were actually families of related compounds.[4][6] Morton's group went on to determine the structures of the PQC series as plastoquinones with a hydroxyl group on the isoprenoid side chain, and the PQB series as fatty acid esters of the PQC series.[4][6]

Quantitative Data on Plastoquinone in Chloroplasts

The following tables summarize key quantitative data related to plastoquinone, providing a basis for understanding its abundance, redox properties, and role in photosynthetic electron transport.

Table 1: Plastoquinone Content and Stoichiometry in Chloroplasts

| Parameter | Value | Plant Species/System | Reference |

| Total Plastoquinone Level | 25 ± 3 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |

| Photoactive Plastoquinone Pool | ~8 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |

| Chlorophyll : Plastoquinone Molar Ratio | 70 : 1 | Spinach chloroplasts | |

| Plastoquinone : Photosystem I Molar Ratio | 9 : 1 | Spinach chloroplasts | |

| Plastoquinone : Photosystem IIα Molar Ratio | 7 : 1 | Spinach chloroplasts | |

| Plastoquinone A Concentration | Variable, increases with light exposure | Corn, oats, peas, Vicia faba | [7] |

| Plastoquinone B Concentration | Low and constant (~<0.01 µmole/mg chlorophyll) | Various higher plants | [8][9] |

| Plastoquinone C Concentration | Variable, increases with light exposure | Various higher plants | [8][9] |

Table 2: Physicochemical and Kinetic Properties of Plastoquinone

| Parameter | Value | Conditions | Reference |

| Midpoint Redox Potential (E'₀) | +80 mV | Thylakoid membrane | [10] |

| Plastoquinol (PQH₂) Oxidation Half-time (τs) | 16 ms | Sunflower leaves, 22°C | [11] |

| Electron Transfer from Plastoquinol to Cytochrome f and P700⁺ | Biphasic kinetics | Spinach chloroplasts | [12] |

Key Experimental Protocols

The discovery and characterization of plastoquinone were underpinned by a series of elegant and meticulous experiments. Below are detailed methodologies for some of these pivotal experiments.

Experiment 1: Isolation and Purification of Plastoquinone from Spinach Chloroplasts

This protocol is a composite based on the methods described by F.L. Crane and his collaborators in the late 1950s and early 1960s.[13]

1. Chloroplast Isolation:

- Homogenize fresh spinach leaves in a chilled blender with an ice-cold isolation buffer (e.g., 0.35 M NaCl in 0.05 M Tris-HCl, pH 7.8).

- Filter the homogenate through several layers of cheesecloth to remove large debris.

- Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris and nuclei.

- Centrifuge the resulting supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

- Wash the chloroplast pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.

2. Plastoquinone Extraction:

- Resuspend the final chloroplast pellet in a small volume of distilled water.

- Add a 20-fold volume excess of a methanol:petroleum ether (3:2, v/v) mixture to the chloroplast suspension.[13]

- Shake vigorously for 1 minute to ensure thorough mixing and extraction of lipophilic compounds into the petroleum ether phase.

- Allow the phases to separate. The upper petroleum ether phase will contain the plastoquinone.

- Collect the petroleum ether phase and repeat the extraction on the lower aqueous phase twice more with fresh petroleum ether.

- Combine the petroleum ether fractions and dry them using a rotary evaporator.

3. Chromatographic Purification:

- Prepare a column of acid-washed alumina deactivated with a small amount of water and equilibrated with petroleum ether.[13]

- Dissolve the dried extract in a minimal volume of petroleum ether and load it onto the alumina column.

- Elute the column with a stepwise gradient of increasing concentrations of diethyl ether in petroleum ether (e.g., 0%, 0.2%, 2%, 4%, 8%, 16%, 20%).[13]

- Collect the fractions and monitor for the presence of plastoquinone using spectrophotometry (absorbance maximum around 255 nm in ethanol).

- Further purify the plastoquinone-containing fractions using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

Experiment 2: Reconstitution of Photochemical Activity (Hill Reaction) in Plastoquinone-Extracted Chloroplasts

This protocol is based on the classic experiments performed by Norman I. Bishop.[5]

1. Preparation of Plastoquinone-Extracted Chloroplasts:

- Start with isolated chloroplasts prepared as described in Experiment 1.

- Lyophilize (freeze-dry) the chloroplasts to remove water.

- Extract the lyophilized chloroplasts with a non-polar solvent such as heptane for several hours at room temperature. This will remove the majority of the plastoquinone pool.[1]

- Remove the heptane by filtration or gentle centrifugation and wash the chloroplasts with fresh heptane.

- Dry the extracted chloroplasts under a stream of nitrogen to remove any residual solvent.

2. Measurement of the Hill Reaction:

- The Hill reaction can be monitored by measuring the light-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[4][14][15]

- Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the chloroplast preparation (either untreated or extracted), and DCPIP.

- Measure the initial absorbance of the reaction mixture at 600 nm (the absorbance maximum of oxidized DCPIP).

- Illuminate the reaction mixture with a strong light source.

- At regular intervals, measure the decrease in absorbance at 600 nm as the DCPIP is reduced by electrons from water, becoming colorless.[14][15]

- The rate of the Hill reaction is proportional to the rate of absorbance decrease.

3. Reconstitution of Activity:

- To the reaction mixture containing the plastoquinone-extracted chloroplasts, add a solution of purified plastoquinone (dissolved in a small amount of ethanol).

- Measure the Hill reaction rate as described above.

- A significant increase in the rate of DCPIP reduction upon the addition of plastoquinone demonstrates its requirement for photosynthetic electron transport.[16]

Signaling Pathways and Logical Relationships

The discovery of plastoquinone was a logical progression of scientific inquiry, building upon previous observations and employing a combination of biochemical and biophysical techniques. The role of plastoquinone in the photosynthetic electron transport chain is a classic example of a signaling pathway, where electrons are passed sequentially between different components.

References

- 1. Simultaneous Measurement of ΔpH and Electron Transport in Chloroplast Thylakoids by 9-Aminoacridine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Requirement for Plastoquinone A in the Hill Reaction of Isolated Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]

- 5. THE REACTIVITY OF A NATURALLY OCCURRING QUINONE (Q-255) IN PHOTOCHEMICAL REACTIONS OF ISOLATED CHLOROPLASTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of plastoquinones: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Isolation of Plastoquinones C and D from Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ableweb.org [ableweb.org]

- 13. longdom.org [longdom.org]

- 14. Hill Reaction [people.hsc.edu]

- 15. theory.labster.com [theory.labster.com]

- 16. Requirement for plastoquinone a in the hill reaction of isolated chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Photosynthesis: A Technical Guide to Plastoquinone's Role in the Electron Transport Chain

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of plastoquinone in the photosynthetic electron transport chain. This whitepaper provides a detailed examination of plastoquinone's structure, function, and interaction with other key components, supported by quantitative data, detailed experimental protocols, and novel visualizations of the associated biochemical pathways.

Plastoquinone, a small, lipid-soluble molecule, is a vital component of the photosynthetic machinery, acting as a mobile carrier of electrons and protons within the thylakoid membranes of chloroplasts. Its function is essential for the conversion of light energy into chemical energy in the form of ATP and NADPH, which power the synthesis of organic molecules. This guide delves into the core mechanisms of plastoquinone's action, providing a valuable resource for those seeking to understand and manipulate photosynthetic processes for applications in agriculture, bioenergy, and pharmacology.

Introduction to Plastoquinone

Plastoquinone (PQ) is a prenyl-benzoquinone molecule, with the most common form in higher plants being plastoquinone-9 (PQ-9), characterized by a side chain of nine isoprenyl units.[1] This hydrophobic tail anchors the molecule within the thylakoid membrane, allowing it to diffuse laterally and shuttle electrons and protons between the major protein complexes of the electron transport chain.

Plastoquinone exists in three primary redox states: the fully oxidized form (plastoquinone, PQ), a partially reduced, unstable semiquinone radical (PQ•⁻), and the fully reduced, protonated form (plastoquinol, PQH₂).[1] The transition between these states is central to its function as an electron and proton carrier.

Plastoquinone's Journey Through the Electron Transport Chain

The photosynthetic electron transport chain comprises a series of protein complexes embedded in the thylakoid membrane. Plastoquinone plays a pivotal role in connecting Photosystem II (PSII) and the Cytochrome b₆f complex.

Interaction with Photosystem II (PSII)

The journey of plastoquinone begins at PSII, a large multi-protein complex that catalyzes the light-induced oxidation of water. Within PSII, there are two specific binding sites for plastoquinone, designated Qₐ and Qₑ.

-

The Qₐ Site: A tightly bound plastoquinone molecule at the Qₐ site acts as the primary quinone acceptor. It accepts a single electron from the pheophytin molecule, the initial electron acceptor of PSII.

-

The Qₑ Site: A second, exchangeable plastoquinone molecule binds at the Qₑ site. It receives two electrons sequentially from the Qₐ-bound plastoquinone. After receiving the first electron, it forms a stable semiquinone radical (PQ•⁻). Upon receiving the second electron, it becomes fully reduced (PQ²⁻) and subsequently picks up two protons from the stromal side of the thylakoid membrane to form plastoquinol (PQH₂). This doubly reduced and protonated molecule then detaches from the Qₑ site and diffuses into the fluid lipid matrix of the thylakoid membrane, joining the "plastoquinone pool".

The Plastoquinone Pool: A Mobile Electron and Proton Carrier

The plastoquinone pool refers to the population of free plastoquinone and plastoquinol molecules within the thylakoid membrane. This pool acts as a mobile reservoir of electrons and protons, linking the spatially separated PSII and Cytochrome b₆f complexes. The redox state of the plastoquinone pool is a critical regulatory point in photosynthesis, influencing the rate of electron transport and triggering various acclimation responses to changing light conditions.

Interaction with the Cytochrome b₆f Complex and the Q-Cycle

Plastoquinol (PQH₂) diffuses from PSII to the Cytochrome b₆f complex, where it is re-oxidized in a process known as the Q-cycle. This intricate mechanism involves two distinct binding sites on the Cytochrome b₆f complex: the Qₒ site on the luminal side and the Qᵢ site on the stromal side.

-

At the Qₒ site: A plastoquinol molecule binds and is oxidized. One of its two electrons is transferred to the high-potential chain, via the Rieske iron-sulfur protein and cytochrome f, ultimately reducing plastocyanin. The two protons from the plastoquinol are released into the thylakoid lumen, contributing to the formation of the proton motive force that drives ATP synthesis.

-

The second electron from the plastoquinol is transferred to the low-potential chain, via two b-type hemes, towards the Qᵢ site.

-

At the Qᵢ site: A fully oxidized plastoquinone molecule from the pool binds and accepts the electron from the low-potential chain, forming a semiquinone radical.

-

A second plastoquinol molecule is oxidized at the Qₒ site, repeating the process. The second electron from this plastoquinol also travels down the low-potential chain to the Qᵢ site, where it fully reduces the semiquinone. This newly formed PQ²⁻ then takes up two protons from the stroma to become plastoquinol.

This cyclical process effectively doubles the number of protons translocated across the membrane for every two electrons that pass through the linear electron transport chain, significantly enhancing the efficiency of ATP synthesis.

Quantitative Data on Plastoquinone

A thorough understanding of plastoquinone's function requires an examination of its key quantitative parameters.

| Parameter | Value | Reference |

| Plastoquinone Pool Size | ||

| Total PQ in Arabidopsis leaves | ~25 molecules / 1000 chlorophyll molecules | [2] |

| Photoactive PQ pool | ~8 molecules / 1000 chlorophyll molecules | [2] |

| Redox Potentials | ||

| Plastoquinone (PQ/PQH₂) | +80 mV (at pH 7.0) | [3][4] |

| Qₐ/Qₐ•⁻ in PSII | -140 mV to -100 mV | [3][5] |

| Qₑ/Qₑ•⁻ in PSII | +90 mV | [6][7][8] |

| Qₑ•⁻/QₑH₂ in PSII | +43 mV to +40 mV | [9] |

| Diffusion Coefficient | ||

| In pure liposomes | 1 - 3.5 x 10⁻⁷ cm²/s | |

| Kinetics of Plastoquinol Oxidation | ||

| Multi-phasic overall kinetics (τ) | τ(d)=1 ms, τ(p)=5.6 ms, τ(s)=16 ms (at 22°C) |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of plastoquinone. Below are outlines of key experimental protocols.

Quantification of Plastoquinone Pool Size and Redox State by HPLC

This method allows for the direct measurement of the amounts of oxidized (PQ) and reduced (PQH₂) plastoquinone.

Principle: Leaf or thylakoid samples are rapidly frozen in liquid nitrogen to quench all enzymatic activity and preserve the in vivo redox state of the plastoquinone pool. The quinones are then extracted using an organic solvent mixture. The extract is separated by high-performance liquid chromatography (HPLC), and the different forms of plastoquinone are detected and quantified.

Detailed Protocol:

-

Sample Collection and Freezing: Immediately freeze leaf discs or isolated thylakoids in liquid nitrogen.

-

Extraction:

-

Grind the frozen sample to a fine powder under liquid nitrogen.

-

Add a pre-chilled mixture of acetone and petroleum ether (1:1, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and ethanol.

-

Detection:

-

Plastoquinone (oxidized form) is detected by its UV absorbance at 255 nm.

-

Plastoquinol (reduced form) is detected by fluorescence with excitation at 290 nm and emission at 330 nm.[10]

-

-

Quantification: The amounts of PQ and PQH₂ are determined by comparing the peak areas to those of known standards. The redox state is calculated as the ratio of [PQH₂] to the total plastoquinone pool ([PQ] + [PQH₂]).

-

Non-invasive Monitoring of the Plastoquinone Pool Redox State using Chlorophyll a Fluorescence

The redox state of the primary quinone acceptor of PSII (Qₐ) is directly influenced by the redox state of the downstream plastoquinone pool. This relationship can be exploited to non-invasively monitor the relative redox state of the PQ pool using chlorophyll a fluorescence measurements, particularly the OJIP transient.

Principle: When a dark-adapted leaf is exposed to a saturating pulse of light, the chlorophyll a fluorescence intensity exhibits a characteristic polyphasic rise, known as the OJIP transient. The different steps in this transient (O, J, I, P) reflect the sequential reduction of the electron acceptors in the photosynthetic electron transport chain. The J-step, occurring at approximately 2 ms, is particularly sensitive to the redox state of the plastoquinone pool.

Detailed Protocol:

-

Dark Adaptation: Dark-adapt the leaf sample for at least 15-20 minutes to ensure all PSII reaction centers are open (Qₐ is oxidized).

-

Measurement:

-

Use a portable fluorometer (e.g., a HandyPEA or a PAM fluorometer).

-

Apply a single, saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.

-

Record the fluorescence transient with a high time resolution.

-

-

Data Analysis:

-

The relative variable fluorescence at the J-step (Vⱼ) is calculated as: Vⱼ = (Fⱼ - Fₒ) / (Fₘ - Fₒ), where Fₒ is the minimal fluorescence, Fⱼ is the fluorescence intensity at the J-step, and Fₘ is the maximal fluorescence.

-

An increase in Vⱼ indicates a more reduced plastoquinone pool.

-

Spectrophotometric Measurement of Electron Transport Rates

The rate of plastoquinol oxidation by the cytochrome b₆f complex can be indirectly measured by monitoring the reduction of downstream electron acceptors, such as plastocyanin or P700 (the reaction center chlorophyll of Photosystem I), using spectrophotometry.

Principle: The reduction of plastocyanin and P700⁺ can be monitored by changes in their absorbance at specific wavelengths. The kinetics of these absorbance changes following a light flash provide information about the rate of electron flow from the plastoquinone pool.

Detailed Protocol:

-

Sample Preparation: Use isolated thylakoid membranes suspended in a suitable buffer.

-

Spectrophotometric Measurement:

-

Use a flash spectrophotometer capable of rapid measurements.

-

Monitor the absorbance changes at 820 nm, which reflects the redox state of P700.

-

-

Experimental Procedure:

-

Pre-oxidize the electron transport chain with far-red light.

-

Apply a short, saturating flash of light to induce a single turnover of PSII, leading to the reduction of a known amount of plastoquinone.

-

Record the subsequent re-reduction of P700⁺ in the dark.

-

-

Data Analysis: The kinetics of the P700⁺ re-reduction curve are fitted to exponential functions to determine the rate constants of electron transfer from the plastoquinone pool.

Visualizing Plastoquinone's Role: Pathways and Workflows

To further elucidate the complex processes involving plastoquinone, the following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows.

References

- 1. Plastoquinone - Wikipedia [en.wikipedia.org]

- 2. An HPLC-based method of estimation of the total redox state of plastoquinone in chloroplasts, the size of the photochemically active plastoquinone-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox potential of plastoquinone A in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. [PDF] Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation | Semantic Scholar [semanticscholar.org]

- 9. pnas.org [pnas.org]

- 10. scispace.com [scispace.com]

Plastoquinone vs. Plastoquinol: A Technical Guide to Redox Potential and its Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the plastoquinone (PQ) and plastoquinol (PQH₂) redox couple, a critical component of photosynthetic electron transport and a key signaling hub within plant and algal cells. Understanding the redox potential of this pair is fundamental for research in photosynthesis, bioenergetics, and the development of targeted herbicides and drugs that interact with these pathways.

Quantitative Analysis of Redox Potentials

The redox potential of the plastoquinone pool is a crucial determinant of its function. It reflects the tendency of the quinone to accept electrons and is influenced by factors such as pH and the surrounding molecular environment. The following table summarizes key quantitative data on the redox potentials associated with the plastoquinone/plastoquinol system.

| Species/System | Redox Potential (Em) | pH | Method | Organism/Solvent | Reference |

| Plastoquinone/Plastoquinol (PQ/PQH₂) | ~ +80 mV | 7.0 | Spectrophotometry | Spinach Chloroplasts | [1] |

| Plastoquinone one-electron reduction (PQ/PQ•⁻) | -154 mV | Not specified | Quantum Chemical Calculation | Water | [2][3] |

| Secondary Quinone Acceptor (QB) in Photosystem II | ~ +90 mV | Not specified | Spectroelectrochemistry with FTIR | Thermosynechococcus elongatus | [4] |

| Primary Quinone Acceptor (QA) in Photosystem II | ~ -145 mV | Not specified | Spectroelectrochemistry | Spinach PSII | [2] |

Experimental Protocols for Measuring Plastoquinone Redox State

Accurate determination of the in vivo redox state of the plastoquinone pool is essential for understanding its regulatory roles. The following are detailed methodologies for key experiments cited in the literature.

High-Performance Liquid Chromatography (HPLC) for Plastoquinone Pool Redox State

This method allows for the direct quantification of the oxidized (PQ) and reduced (PQH₂) forms of plastoquinone.

Objective: To determine the in vivo ratio of PQ to PQH₂.

Principle: Cells are rapidly treated to halt metabolic activity and preserve the existing redox state. Plastoquinones are extracted using organic solvents, separated by HPLC, and the fluorescent properties of plastoquinol are used for quantification.

Detailed Methodology:

-

Sample Preparation and Treatment:

-

For algal or cyanobacterial cultures, a defined number of cells (e.g., 10-15 x 10⁶ cells) are filtered onto a glass microfiber filter.[5]

-

Experimental light or chemical treatments are applied to the cells on the filter to manipulate the PQ pool redox state if required.[5]

-

Full Oxidation: Treat with far-red light (>700 nm) for 10 minutes.[5]

-

Full Reduction: Illuminate with strong white light (e.g., 2000 µmol photons m⁻² s⁻¹) for 30 seconds.[5]

-

Chemical Inhibition: Use 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) to block electron flow from PSII, leading to an oxidized PQ pool, or 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) to inhibit the cytochrome b₆f complex, resulting in a reduced PQ pool.[6]

-

-

-

Extraction:

-

Immediately transfer the filter with cells into a tube containing an ice-cold organic solvent mixture, such as ethyl acetate or a petroleum ether/acetone solution, to instantaneously stop enzymatic activity and extract the quinones.[7]

-

Vortex vigorously to ensure complete extraction.

-

Centrifuge to pellet cell debris.

-

-

HPLC Analysis:

-

Transfer the supernatant containing the extracted quinones to an HPLC vial.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase, for example, a mixture of ethanol, methanol, and water.

-

Detect plastoquinol (PQH₂) using a fluorescence detector with an excitation wavelength of approximately 290 nm and an emission wavelength of around 330 nm.[7][8]

-

To determine the total amount of plastoquinone, a parallel sample is fully reduced with a reducing agent like sodium borohydride before injection, converting all PQ to PQH₂.[7]

-

-

Quantification:

-

The ratio of reduced to total plastoquinone is calculated from the fluorescence signal of the untreated sample compared to the fully reduced sample.[7]

-

Chlorophyll a Fluorescence (OJIP Transient) for In Vivo Estimation of PQ Pool Redox State

This non-invasive technique provides a semi-quantitative assessment of the redox state of the plastoquinone pool by analyzing the kinetics of chlorophyll fluorescence induction.

Objective: To indirectly assess the redox state of the PQ pool in vivo.

Principle: The initial rise in chlorophyll fluorescence upon illumination (the OJIP transient) is influenced by the reduction state of the primary quinone acceptor of Photosystem II (QA), which is in equilibrium with the larger plastoquinone pool. The relative fluorescence yield at the "J" step of the transient (VJ) is particularly sensitive to the initial redox state of the PQ pool.

Detailed Methodology:

-

Dark Adaptation:

-

Acclimate the sample (e.g., leaves, algal suspension) to darkness for a period of 15-30 minutes to ensure that all reaction centers are open (QA is fully oxidized).

-

-

Measurement:

-

Use a fluorometer capable of recording fast fluorescence kinetics (e.g., a Plant Efficiency Analyser, PEA).

-

Apply a saturating pulse of light to the sample.

-

Record the fluorescence emission from the initial level (F₀ or O-step) to the maximal level (Fₘ or P-step). The intermediate steps J and I will be visible in the transient.

-

-

Data Analysis:

-

Identify the fluorescence intensity at the J-step (FJ), which occurs at approximately 2-3 ms.

-

Calculate the relative variable fluorescence at the J-step (VJ) using the formula: VJ = (FJ - F₀) / (Fₘ - F₀).

-

An increase in the VJ value is correlated with a more reduced state of the plastoquinone pool at the onset of the measurement.[9]

-

Signaling Pathways and Experimental Workflows

The redox state of the plastoquinone pool is a critical signal that regulates various cellular processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

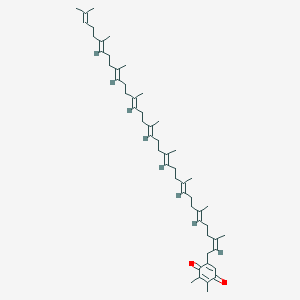

Caption: Redox states of the plastoquinone molecule.

References

- 1. Redox potential of plastoquinone A in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Plastoquinone pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. marine.rutgers.edu [marine.rutgers.edu]

- 7. The redox potential of the plastoquinone pool of the cyanobacterium Synechocystis species strain PCC 6803 is under strict homeostatic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Plastoquinone Pool: A Lynchpin in Thylakoid Membrane Dynamics and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The plastoquinone (PQ) pool, a collection of small, lipid-soluble molecules residing within the thylakoid membranes of chloroplasts, plays a central and multifaceted role in photosynthesis and cellular regulation. Far from being a simple electron carrier, the PQ pool acts as a critical hub, integrating light energy capture with downstream biochemical processes and communicating the photosynthetic status to the rest of the cell. This technical guide provides a comprehensive overview of the core functions of the plastoquinone pool, detailing its involvement in electron transport, proton translocation, and as a key redox sensor in vital signaling pathways.

Core Function 1: Mobile Electron and Proton Carrier in Photosynthetic Electron Transport

The primary and most well-understood function of the plastoquinone pool is to act as a mobile carrier of electrons and protons, linking Photosystem II (PSII) and the Cytochrome b6f complex (Cyt b6f). Upon excitation by light, PSII reduces plastoquinone molecules by transferring two electrons and binding two protons from the stroma. This reduced form, plastoquinol (PQH2), then diffuses laterally through the thylakoid membrane to the Cyt b6f complex.[1] At the Cyt b6f complex, PQH2 is oxidized, releasing the two electrons to the complex and the two protons into the thylakoid lumen.[1] This process is fundamental to:

-

Linear Electron Flow (LEF): The unidirectional transfer of electrons from water to NADP+, generating NADPH and a proton motive force for ATP synthesis.

-

Cyclic Electron Flow (CEF): An alternative pathway where electrons from Photosystem I (PSI) are transferred back to the PQ pool, contributing solely to the generation of a proton gradient and subsequent ATP synthesis, a process crucial for balancing the ATP/NADPH ratio required for carbon fixation.

-

Proton Translocation: The shuttling of protons from the stroma to the lumen by the PQ pool during its reduction and oxidation cycle is a major contributor to the proton motive force that drives ATP synthesis by ATP synthase.[1]

The physical properties and concentration of the plastoquinone pool are critical for its function as a mobile carrier.

Quantitative Data on the Plastoquinone Pool

| Parameter | Value | Organism/Conditions | Source |

| Plastoquinone-9/Photosystem II Ratio | 7-8 | Spinach chloroplasts | [2] |

| Plastoquinone/Chlorophyll Ratio | 0.02 (20 per 1000 Chl) | Plants (general) | [3] |

| Diffusion Coefficient of Plastoquinol | 2 x 10⁻⁸ cm²s⁻¹ to 3 x 10⁻⁷ cm²s⁻¹ | Intact thylakoid membranes | [4] |

| Diffusion Coefficient of Plastoquinone | 1-3.5 x 10⁻⁷ cm² s⁻¹ | Pure liposomes | [5] |

| Redox Potential (E m(Q/Q·−)) of Plastoquinone | -154 mV | In water vs. NHE | [6] |

Core Function 2: A Redox Sensor for Cellular Signaling

The redox state of the plastoquinone pool, representing the balance between its reduced (PQH2) and oxidized (PQ) forms, serves as a crucial sensor of the photosynthetic electron transport chain's activity. This redox information is relayed to various cellular components to regulate gene expression and protein activity, a process known as retrograde signaling.[7][8][9][10]

Regulation of Nuclear Gene Expression

Changes in the PQ pool's redox state, often triggered by fluctuations in light intensity, initiate signaling cascades that modulate the transcription of nuclear genes encoding chloroplast proteins.[7] For instance, a more reduced PQ pool under high light conditions can lead to the downregulation of genes encoding the light-harvesting complex II (LHCII) proteins, thereby reducing the antenna size of PSII and preventing photodamage. Conversely, a more oxidized PQ pool under low light can upregulate these genes to enhance light-capturing efficiency.

References

- 1. Plastoquinone - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. plastoquinone/chlorophyll ratio in thylakoid - Plants - BNID 103375 [bionumbers.hms.harvard.edu]

- 4. Plastoquinol diffusion in linear photosynthetic electron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marine.rutgers.edu [marine.rutgers.edu]

- 8. Studying Retrograde Signaling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plastid-to-nucleus retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Regulating the Gatekeeper: A Technical Guide to the Plastoquinone Pool's Response to Light

For Researchers, Scientists, and Drug Development Professionals

The plastoquinone (PQ) pool, a collection of small, lipid-soluble molecules within the thylakoid membranes of chloroplasts, plays a pivotal role far beyond its function as a simple electron carrier in the photosynthetic electron transport chain. Its redox state, the ratio of oxidized plastoquinone to reduced plastoquinol (PQH2), acts as a crucial sensor of environmental light conditions. This redox signal initiates a cascade of regulatory events, from short-term adjustments in light harvesting to long-term changes in gene expression, ensuring the photosynthetic apparatus operates efficiently and safely across a wide spectrum of light intensities. Understanding the intricate mechanisms governing the size and redox state of the PQ pool is paramount for developing strategies to enhance photosynthetic efficiency and crop resilience. This technical guide provides an in-depth exploration of the core regulatory processes, experimental methodologies to assess them, and the signaling pathways involved.

Quantitative Analysis of the Plastoquinone Pool Under Varying Light Conditions

The size and redox state of the plastoquinone pool are dynamic and respond sensitively to changes in light intensity. High light conditions generally lead to a more reduced PQ pool, while low light or darkness results in a more oxidized state. The total amount of plastoquinone is also subject to regulation, with plants acclimating to different light environments by adjusting the size of the PQ pool.

| Parameter | Organism | Light Condition | Value | Reference |

| Total Plastoquinone Level | Arabidopsis thaliana | Growth Light (150 µmol/m²/s) | 25 ± 3 molecules/1000 Chlorophyll molecules | [1] |

| Photoactive PQ Pool Size | Arabidopsis thaliana | Growth Light (150 µmol/m²/s) | ~8 molecules/1000 Chlorophyll molecules (~31% of total PQ) | [1] |

| PQ Pool Reduction State | Arabidopsis thaliana | Dark | ~24% reduced | [1] |

| PQ Pool Reduction State | Arabidopsis thaliana | Light (150 µmol/m²/s) | Nearly 100% reduced | [1] |

| PQ Pool Reduction State | Chlamydomonas reinhardtii | Strong White Light (2000 µmol/m²/s) for 30s | Maximally reduced | [2] |

| PQ Pool Oxidation State | Chlamydomonas reinhardtii | Far-red light (>700 nm, 50 µmol/m²/s) for 10 min | Maximally oxidized | [2] |

Core Regulatory Mechanisms of the Plastoquinone Pool

The regulation of the PQ pool is a multi-faceted process involving both the biosynthesis of new PQ molecules and the modulation of the redox state of the existing pool. These processes are tightly controlled by feedback from the photosynthetic electron transport chain itself.

Biosynthesis of Plastoquinone-9

Plastoquinone-9 (PQ-9), the most common form of plastoquinone, is synthesized through a pathway that combines precursors from two different metabolic routes. The aromatic head group, p-hydroxyphenylpyruvate, is derived from tyrosine, while the nine-isoprenyl-unit side chain is synthesized via the methylerythritol 4-phosphate (MEP) pathway.[3] Key enzymes in this pathway, such as solanesyl diphosphate synthase (SPS), are subject to transcriptional regulation in response to light stress, allowing for the adjustment of the total PQ pool size.[4][5] For instance, overexpression of SPS1 in Arabidopsis has been shown to increase the total PQ-9 content.[4][5]

Regulation of the Plastoquinone Pool Redox State

The redox state of the PQ pool is dynamically regulated by the relative activities of Photosystem II (PSII), which reduces PQ, and the cytochrome b6f complex, which oxidizes plastoquinol (PQH2).[6][7] Under high light, the rate of electron flow from PSII can exceed the capacity of the cytochrome b6f complex to oxidize PQH2, leading to a more reduced PQ pool. Conversely, under low light, the PQ pool becomes more oxidized. This redox state is a critical signal that initiates various acclimatory responses.

The redox state of the PQ pool is also influenced by other electron transport pathways, including cyclic electron flow around Photosystem I (PSI) and chlororespiration.[8][9] Furthermore, reactive oxygen species (ROS) such as superoxide can directly oxidize the PQ pool.[10]

Signaling Pathways Triggered by the Plastoquinone Pool Redox State

The redox state of the PQ pool is a central hub for intracellular signaling, initiating both short-term and long-term acclimatory responses to changes in light conditions.

Short-Term Regulation: State Transitions

One of the most rapid responses to changes in the PQ pool redox state is the phenomenon of state transitions. When the PQ pool becomes excessively reduced under high light conditions that preferentially excite PSII, the STN7 kinase is activated.[11] STN7 then phosphorylates the light-harvesting complex II (LHCII), causing it to detach from PSII and migrate to PSI. This re-balancing of excitation energy between the two photosystems helps to alleviate the over-reduction of the PQ pool.[11] When the PQ pool becomes more oxidized, the PPH1/TAP38 phosphatase dephosphorylates LHCII, reversing the process.

Long-Term Regulation: Retrograde Signaling and Gene Expression

The redox state of the PQ pool also triggers long-term acclimatory responses through retrograde signaling, where signals from the chloroplast are transmitted to the nucleus to alter gene expression.[6][7] A reduced PQ pool can lead to the differential expression of nuclear genes encoding photosynthetic proteins, such as components of the light-harvesting antennae and photosystems.[6][7] This allows the plant to adjust the composition of its photosynthetic machinery to match the prevailing light conditions. For example, prolonged exposure to high light can lead to a downregulation of genes encoding LHC proteins to reduce light absorption.

Experimental Protocols for Assessing the Plastoquinone Pool

Accurate measurement of the PQ pool size and its redox state is crucial for studying its regulatory functions. Several robust methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) for PQ Pool Quantification

A direct and quantitative method for determining the total PQ pool size and its redox state is reverse-phase HPLC.[1][12]

Experimental Workflow:

Detailed Methodology:

-

Sample Collection and Preparation: Plant leaf discs are collected under the desired light conditions and immediately frozen in liquid nitrogen to quench all enzymatic activity and preserve the in vivo redox state of the PQ pool.[12]

-

Extraction: The frozen tissue is homogenized in a cold organic solvent, such as ethyl acetate or acetone/heptane, to extract the lipid-soluble plastoquinone and plastoquinol.[1][12]

-

Phase Separation and Concentration: After extraction, the sample is centrifuged to pellet the insoluble material. The supernatant containing the PQ is collected and the solvent is evaporated under a stream of nitrogen. The dried extract is then redissolved in a small volume of an appropriate solvent for HPLC analysis.

-

HPLC Analysis: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of methanol, ethanol, and water. Oxidized PQ and reduced PQH2 are separated based on their different polarities and detected using a UV-Vis detector (at ~255 nm for PQ) or an electrochemical detector for higher sensitivity to PQH2.

-

Quantification: The amounts of PQ and PQH2 are quantified by comparing the peak areas to those of known standards. The total PQ pool size is the sum of PQ and PQH2, and the redox state is expressed as the ratio of PQH2 to the total PQ pool.

Chlorophyll a Fluorescence for In Vivo Estimation of PQ Pool Redox State

Chlorophyll a fluorescence provides a non-invasive method to indirectly assess the redox state of the PQ pool in vivo. The fast fluorescence induction transient (OJIP curve) is particularly informative.[13] The area above the fluorescence curve between the O and J steps (Afl) is proportional to the size of the reduced PQ pool.[9] By measuring changes in Afl under different conditions, one can monitor the dynamics of PQ pool reduction and oxidation.[9]

Key Parameters from Chlorophyll Fluorescence:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry, which can be affected by long-term changes in the photosynthetic apparatus.

-

qP (Photochemical Quenching): Reflects the proportion of open PSII reaction centers and is related to the redox state of the primary quinone acceptor, QA.

-

1-qP: An estimate of the excitation pressure on PSII, which is correlated with the reduction state of the PQ pool.[14]

Future Perspectives and Implications for Drug Development

A thorough understanding of the regulation of the plastoquinone pool opens up avenues for targeted interventions to improve photosynthetic performance. For drug development professionals, this knowledge can inform the design of molecules that modulate the PQ pool's redox state or biosynthesis. For instance, compounds that can safely accept electrons from an over-reduced PQ pool could act as "redox sinks" under high light stress, mitigating the production of damaging reactive oxygen species. Conversely, molecules that inhibit specific steps in the PQ biosynthesis pathway could be explored as potential herbicides. As our understanding of the intricate signaling networks governed by the PQ pool deepens, so too will our ability to rationally design strategies to enhance plant productivity and resilience in a changing global climate.

References

- 1. An HPLC-based method of estimation of the total redox state of plastoquinone in chloroplasts, the size of the photochemically active plastoquinone-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plastoquinone pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plastoquinone - Wikipedia [en.wikipedia.org]

- 4. The plastoquinone pool outside the thylakoid membrane serves in plant photoprotection as a reservoir of singlet oxygen scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. marine.rutgers.edu [marine.rutgers.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pathways of Oxygen-Dependent Oxidation of the Plastoquinone Pool in the Dark After Illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of the plastoquinone pool in chloroplast thylakoid membranes by superoxide anion radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redox Regulation of Thylakoid Protein Kinases and Photosynthetic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The role of growth rate, redox-state of the plastoquinone pool and the trans-thylakoid deltapH in photoacclimation of Chlorella vulgaris to growth irradiance and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Plastoquinone with the Cytochrome b6f Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome b6f complex (cyt b6f) is a central component of the photosynthetic electron transport chain in cyanobacteria, algae, and plants. This dimeric multi-subunit protein complex mediates the transfer of electrons from plastoquinol (PQH2), a mobile electron carrier in the thylakoid membrane, to plastocyanin, a soluble electron carrier in the lumen. This process is coupled to the translocation of protons across the thylakoid membrane, generating a proton motive force that drives ATP synthesis. The interaction of plastoquinone and its reduced form, plastoquinol, with the cyt b6f complex is a critical, rate-limiting step in photosynthesis and a key target for both natural and artificial regulation. This technical guide provides a comprehensive overview of this interaction, including the underlying mechanisms, quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism: The Q-Cycle

The transfer of electrons and protons by the cytochrome b6f complex is best described by the Q-cycle mechanism. This process involves two distinct binding sites for plastoquinone/plastoquinol: the Qp site on the luminal (p-side) of the membrane and the Qn site on the stromal (n-side).

First Half of the Q-Cycle:

-

A plastoquinol (PQH2) molecule from the membrane pool binds to the Qp site.

-

PQH2 is oxidized in a bifurcated electron transfer reaction.

-

One electron is transferred to the high-potential chain, first to the Rieske iron-sulfur protein ([2Fe-2S] cluster) and then to cytochrome f, which subsequently reduces plastocyanin.[1]

-

The second electron is transferred to the low-potential chain, first to heme b_p_ and then to heme b_n_.

-

-

The two protons from the oxidized PQH2 are released into the thylakoid lumen, contributing to the proton gradient.

-

The resulting plastoquinone (PQ) molecule at the Qp site is released back into the membrane pool.

-

The electron transferred to heme b_n_ moves to the Qn site, where it reduces a bound plastoquinone to a semiquinone radical.

Second Half of the Q-Cycle:

-

A second PQH2 molecule binds to the Qp site and is oxidized, repeating steps 2-4 of the first half. This results in the reduction of a second plastocyanin molecule and the release of two more protons into the lumen.

-

The second electron from this oxidation again travels through the low-potential chain to the Qn site.

-

This electron reduces the semiquinone radical, which, upon taking up two protons from the stroma, is fully reduced to PQH2.

-

This newly formed PQH2 at the Qn site is then released back into the plastoquinone pool in the membrane.

Structural Insights into Plastoquinone Interaction

The cytochrome b6f complex is a dimer, with each monomer containing several subunits and redox cofactors.[1] X-ray crystallography and cryo-electron microscopy have provided detailed structural views of the complex, revealing the architecture of the plastoquinone binding sites.

The Qp site is a bifurcated cavity located near the luminal side of the membrane, in proximity to the Rieske iron-sulfur protein and heme b_p_. The binding and oxidation of plastoquinol at this site are crucial for initiating the Q-cycle. The movement of the Rieske protein is essential for transferring the electron from PQH2 to cytochrome f.

The Qn site is located on the stromal side of the membrane, near heme b_n_ and a unique heme c_n_ (also known as heme x).[2] The binding of plastoquinone at this site allows its reduction by electrons from the low-potential chain. The binding of quinone analog inhibitors like NQNO and tridecyl-stigmatellin (TDS) to heme c_n_ suggests that this heme is directly involved in the reduction of plastoquinone.[2]

A large central cavity within the dimer is thought to facilitate the exchange of plastoquinone and plastoquinol between the active sites and the membrane pool.

Quantitative Data

Understanding the kinetics and affinities of the interactions between plastoquinone, its analogs, and the cytochrome b6f complex is crucial for a complete picture of its function.

Kinetic Parameters

| Parameter | Value | Organism/Conditions | Reference |

| Turnover Number | 20-35 s⁻¹ | Spinach | [3] |

| 300-350 electrons/cyt f/s | Mastigocladus laminosus | [4] | |

| Plastoquinol-1 Oxidation (Km) | 5-10 µM | Spinach | [5] |

| Plastoquinol-9 Oxidation (Km) | ~15 µM | Spinach | [5] |

Inhibition Constants (Ki)

| Inhibitor | Target Site | Ki/Kd | Organism/Conditions | Reference |

| DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) | Qp site | ~6 nM (Kd) | Chloroplast membranes | [6] |

| NQNO (2-n-nonyl-4-hydroxyquinoline N-oxide) | Qn site | Potent inhibitor (specific Ki not found) | Chloroplasts | [2] |

| Stigmatellin | Qp site | High affinity (specific Ki not found) | Chloroplasts | [7] |

| Tridecyl-stigmatellin (TDS) | Qp and Qn sites | High affinity (specific Ki not found) | Chlamydomonas reinhardtii | [2] |

Redox Potentials of Prosthetic Groups

| Prosthetic Group | Midpoint Potential (Em, pH 7) | Reference |

| Rieske [2Fe-2S] | +290 mV | |

| Cytochrome f | +340 mV | |

| Heme b_p_ | -50 mV | |

| Heme b_n_ | -150 mV | |

| Heme c_n_ | -120 mV |

Experimental Protocols

Purification of Cytochrome b6f Complex from Spinach

This protocol is adapted from established methods for isolating active, dimeric cytochrome b6f complex from spinach chloroplasts.[2][3][8]

1. Thylakoid Membrane Preparation: a. Homogenize fresh spinach leaves in a cold buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 0.4 M NaCl, 5 mM MgCl2). b. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. c. Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 10,000 x g for 10 min). d. Wash the pellet with a low-salt buffer to remove stromal proteins.

2. Solubilization of the Complex: a. Resuspend the thylakoid membranes in a buffer containing detergents such as sodium cholate and octylglucoside. The optimal detergent concentration needs to be determined empirically.[8] b. Incubate on ice with gentle stirring to solubilize the membrane proteins. c. Pellet the unsolubilized material by ultracentrifugation.

3. Ammonium Sulfate Fractionation: a. Slowly add solid ammonium sulfate to the supernatant to precipitate proteins. The cytochrome b6f complex typically precipitates between 40% and 55% saturation. b. Collect the precipitate by centrifugation.

4. Sucrose Gradient Centrifugation: a. Resuspend the pellet and load it onto a continuous sucrose gradient (e.g., 0.1 to 1.3 M sucrose) containing a low concentration of detergent. b. Centrifuge at high speed for an extended period (e.g., 24 hours at 150,000 x g). c. The cytochrome b6f complex will form a distinct greenish-brown band. Carefully collect this fraction.

5. (Optional) Column Chromatography: a. For higher purity, the sucrose gradient fraction can be further purified using ion-exchange or size-exclusion chromatography.[3]

Plastoquinol-Plastocyanin Oxidoreductase Activity Assay

This spectrophotometric assay measures the rate of plastocyanin reduction by the purified cytochrome b6f complex using a plastoquinol analog as the electron donor.

Materials:

-

Purified cytochrome b6f complex

-

Purified plastocyanin

-

Plastoquinol-2 (PQH2-2) or decyl-plastoquinol (DPQH2) as substrate

-

Assay buffer (e.g., 20 mM Tricine pH 8.0, 60 mM KCl, 0.03% n-dodecyl-β-D-maltoside)

-

Spectrophotometer capable of measuring absorbance changes in the 500-600 nm range.

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized plastocyanin.

-

Add the purified cytochrome b6f complex to the cuvette and incubate briefly.

-

Initiate the reaction by adding a small volume of the plastoquinol substrate (dissolved in ethanol or DMSO).

-

Monitor the reduction of plastocyanin by measuring the increase in absorbance at its alpha-band peak (around 597 nm) or by following the redox state of cytochrome f at 554 nm.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance change over time, using the appropriate extinction coefficient for plastocyanin or cytochrome f.

Reconstitution of Cytochrome b6f into Proteoliposomes and Proton Pumping Assay

This method allows for the study of the proton translocation activity of the cytochrome b6f complex in a more native-like lipid environment.[9]

1. Liposome Preparation: a. Prepare a lipid mixture (e.g., a mixture of phosphatidylcholine, phosphatidylglycerol, and other lipids) in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl) to form multilamellar vesicles. d. Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.

2. Reconstitution: a. Solubilize the purified cytochrome b6f complex in a detergent-containing buffer. b. Mix the solubilized protein with the prepared liposomes. c. Remove the detergent slowly by dialysis, gel filtration, or using Bio-Beads to allow the protein to insert into the lipid bilayer.

3. Proton Pumping Assay: a. Resuspend the proteoliposomes in a lightly buffered medium containing a pH-sensitive fluorescent probe (e.g., pyranine) or using a pH electrode. b. Add a pulse of the electron donor (e.g., a plastoquinol analog) to initiate electron transport and proton pumping into the liposomes. c. Monitor the change in internal pH by measuring the fluorescence of the entrapped probe or the external pH with the electrode. d. The initial rate of proton translocation can be calculated from the rate of pH change.

X-ray Crystallography of the Cytochrome b6f Complex

Obtaining high-resolution crystals of membrane proteins like the cytochrome b6f complex is a challenging process that requires careful optimization of protein purity, detergent, and crystallization conditions.[8][10][11]

1. Protein Preparation: a. Purify the cytochrome b6f complex to a high degree of homogeneity and concentration. b. Exchange the detergent used for purification with one that is more amenable to crystallization (e.g., shorter-chain detergents).

2. Crystallization Screening: a. Use sparse-matrix screening kits to test a wide range of precipitants, salts, and pH conditions. b. Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or lipidic cubic phase methods.

3. Crystal Optimization: a. Once initial microcrystals are obtained, systematically vary the concentrations of protein, precipitant, and additives to improve crystal size and quality. b. Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

4. Data Collection and Structure Determination: a. Collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the structure using molecular replacement or other phasing methods.

EPR Spectroscopy of the Rieske Iron-Sulfur Center

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to study the electronic environment and orientation of the [2Fe-2S] cluster in the Rieske protein.[12][13][14]

1. Sample Preparation: a. Prepare a concentrated sample of the purified cytochrome b6f complex in a suitable buffer. b. The protein can be in its native state or treated with specific inhibitors or redox agents to trap it in a particular conformation. c. Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen.

2. EPR Measurement: a. Collect the EPR spectrum at cryogenic temperatures (typically below 20 K) using an X-band EPR spectrometer. b. The characteristic rhombic signal of the reduced Rieske center is observed with g-values around g_z_ = 2.03, g_y_ = 1.90, and g_x_ = 1.80. c. The precise g-values and lineshape are sensitive to the local environment of the [2Fe-2S] cluster and can be perturbed by the binding of substrates or inhibitors at the Qp site.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Cytochrome b6f complex - Wikipedia [en.wikipedia.org]

- 2. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 4. Purification and crystallization of the cytochrome b6f complex in oxygenic photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cytochrome b6f complex: plastoquinol oxidation and regulation of electron transport in chloroplasts [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroplast Rieske Center. EPR study on its spectral characteristics, relaxation and orientation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic effects of the electrochemical proton gradient on plastoquinone reduction at the Qi site of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Plastoquinone in Cyclic Electron Flow Around Photosystem I: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic electron flow (CEF) around photosystem I (PSI) is a critical photosynthetic process that balances the ATP/NADPH budget, generates a proton motive force (pmf), and contributes to photoprotection. Plastoquinone (PQ), a mobile electron carrier within the thylakoid membrane, plays a central and indispensable role in mediating this electron transport pathway. This technical guide provides an in-depth analysis of the function of plastoquinone in the two primary CEF pathways: the NADH dehydrogenase-like (NDH)-dependent pathway and the PROTON GRADIENT REGULATION 5 (PGR5)/PGR5-LIKE 1 (PGRL1)-dependent pathway. We will explore the mechanisms of plastoquinone reduction by reduced ferredoxin (Fd), present quantitative data on key parameters of these processes, detail experimental protocols for their investigation, and provide visual representations of the underlying molecular machinery.

Introduction

Linear electron flow (LEF) in oxygenic photosynthesis generates both ATP and NADPH, essential for carbon fixation. However, the metabolic demands of the cell, particularly under stress conditions, often require a higher ATP-to-NADPH ratio than that produced by LEF alone.[1][2] Cyclic electron flow (CEF) around photosystem I (PSI) serves to supplement ATP production without the net generation of NADPH.[1] In this process, electrons from reduced ferredoxin (Fd), the primary acceptor of electrons from PSI, are channeled back to the plastoquinone (PQ) pool, a crucial step that links the acceptor side of PSI with the intersystem electron transport chain.[3][4] The subsequent oxidation of plastoquinol (PQH₂) by the cytochrome b₆f complex contributes to the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis.[5][6]

Two major pathways of CEF have been identified in higher plants and cyanobacteria, both of which converge at the reduction of the plastoquinone pool:

-

The NDH-dependent pathway: This pathway involves a large protein complex homologous to Complex I of the mitochondrial respiratory chain, the NADH dehydrogenase-like (NDH) complex.[7][8][9]

-

The PGR5/PGRL1-dependent pathway: This pathway is mediated by the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE 1 (PGRL1) proteins, which are thought to constitute a ferredoxin-plastoquinone reductase (FQR).[2][10][11][12]

This guide will dissect the integral role of plastoquinone in both of these pathways, providing a comprehensive resource for researchers in photosynthesis and related fields.

The Role of Plastoquinone in the NDH-Dependent Pathway

The NDH complex facilitates the transfer of electrons from reduced ferredoxin to plastoquinone.[13] A key feature of the NDH complex is its function as a proton pump, actively translocating protons from the stroma to the lumen, thereby increasing the efficiency of ATP synthesis during CEF.[7][8][9]

Mechanism of Plastoquinone Reduction

Reduced ferredoxin, generated on the acceptor side of PSI, donates electrons to the NDH complex. The NDH complex, in turn, catalyzes the two-electron reduction of a plastoquinone molecule to plastoquinol (PQH₂), utilizing two protons from the stroma.[7] The resulting PQH₂ then diffuses within the thylakoid membrane to the cytochrome b₆f complex, where it is oxidized.

Quantitative Data

The following table summarizes key quantitative parameters associated with the NDH-dependent pathway.

| Parameter | Value | Organism/System | Reference |

| Proton Pumping Stoichiometry | ~2 H⁺ / e⁻ | Higher Plant Chloroplasts | [7][8][9] |

| Estimated CEF Rate via NDH | ~4 e⁻ s⁻¹ per PSI complex | Spinach | [7] |

| Electron Donor | Reduced Ferredoxin | Higher Plants, Cyanobacteria | [13][14] |

| Electron Acceptor | Plastoquinone | Higher Plants, Cyanobacteria | [13][14] |

Signaling Pathway Diagram

The Role of Plastoquinone in the PGR5/PGRL1-Dependent Pathway

The PGR5/PGRL1-dependent pathway, also known as the ferredoxin-plastoquinone reductase (FQR) pathway, is a major route for CEF in higher plants, particularly under conditions of high light or when the Calvin-Benson cycle is limited.[11][12] This pathway is sensitive to the inhibitor antimycin A.[2]

Mechanism of Plastoquinone Reduction

The PGRL1 protein is proposed to be the catalytic subunit that accepts electrons from reduced ferredoxin in a PGR5-dependent manner and subsequently reduces plastoquinone.[2][10] This process is thought to involve redox-active cysteine residues and an iron-containing cofactor within the PGRL1 protein.[2] The reduced plastoquinol then enters the Q-cycle at the cytochrome b₆f complex.

Quantitative Data

Quantitative data for the PGR5/PGRL1 pathway is less defined than for the NDH pathway, but some parameters have been estimated.

| Parameter | Value | Organism/System | Reference |

| Electron Donor | Reduced Ferredoxin | Arabidopsis | [2][10] |

| Electron Acceptor | Plastoquinone | Arabidopsis | [2][10] |

| Inhibitor Sensitivity | Antimycin A | Flowering Plants | [2] |

Signaling Pathway Diagram

References

- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 2. PGRL1 is the elusive ferredoxin-plastoquinone reductase in photosynthetic cyclic electron flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the redox state of the plastoquinone pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The plastoquinone pool, poised for cyclic electron flow? [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. The higher plant plastid NAD(P)H dehydrogenase-like complex (NDH) is a high efficiency proton pump that increases ATP production by cyclic electron flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. The higher plant plastid NAD(P)H dehydrogenase-like complex (NDH) is a high efficiency proton pump that increases ATP production by cyclic electron flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A type II NAD(P)H dehydrogenase mediates light-independent plastoquinone reduction in the chloroplast of Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Physiological Functionality of PGR5/PGRL1-Dependent Cyclic Electron Transport in Sustaining Photosynthesis [frontiersin.org]

- 13. Regulation of cyclic electron flow by chloroplast NADPH‐dependent thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Role of Plastoquinone in Non-Photochemical Quenching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photodamage. Plastoquinone (PQ), a mobile electron carrier within the thylakoid membrane, plays a pivotal and complex role in the regulation and execution of NPQ. This technical guide provides an in-depth examination of the involvement of plastoquinone in NPQ, focusing on the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways. The redox state of the plastoquinone pool is a central hub, indirectly controlling the major component of NPQ, energy-dependent quenching (qE), through the generation of a transthylakoid proton gradient (ΔpH). Furthermore, evidence suggests a direct quenching role for oxidized plastoquinone and a regulatory function in the slower state transition (qT) component of NPQ. Understanding these intricate relationships is crucial for research into plant stress physiology and for the development of strategies to enhance crop resilience and photosynthetic efficiency.

Introduction to Non-Photochemical Quenching and Plastoquinone

Under conditions of high light, the capacity of photosynthetic organisms to utilize absorbed light energy in photochemistry becomes saturated. This excess energy can lead to the formation of reactive oxygen species (ROS), which can cause significant damage to the photosynthetic apparatus. To counteract this, plants and algae have evolved a suite of photoprotective mechanisms collectively known as non-photochemical quenching (NPQ).[1][2] NPQ encompasses several processes that dissipate excess excitation energy as heat.

The most rapid and significant component of NPQ is energy-dependent quenching (qE) .[3][4][5] The induction of qE is primarily triggered by the acidification of the thylakoid lumen, resulting in a low luminal pH (high ΔpH).[2][4] This low pH activates two key players:

-

PsbS Protein: A subunit of Photosystem II (PSII) that is protonated at low luminal pH and is essential for qE.[1][6][7] The protonated PsbS is thought to induce conformational changes in the light-harvesting complexes (LHCs) that switch them to a quenched state.[8][9][10]

-

Xanthophyll Cycle: A process involving the enzymatic conversion of the carotenoid violaxanthin to antheraxanthin and then to zeaxanthin, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2][11] VDE is activated by the low luminal pH.[12][13][14] Zeaxanthin is believed to play a direct role in energy dissipation within the LHCs.

Plastoquinone (PQ) is a small, lipid-soluble molecule that acts as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex in the photosynthetic electron transport chain.[15] It exists in three main redox states:

-

Oxidized form (plastoquinone, PQ)

-

Partially reduced, unstable form (plastosemiquinone, PQ•−)

-

Fully reduced form (plastoquinol, PQH2) [15]

The balance between these forms, known as the redox state of the plastoquinone pool , is a critical sensor of the photosynthetic electron flow and a key regulator of NPQ.

The Core Involvement of Plastoquinone in NPQ Regulation

Plastoquinone's influence on NPQ is multifaceted, extending from being the primary driver of the qE trigger to potentially acting as a direct quencher and a regulator of other NPQ components.

Indirect Regulation of qE via ΔpH Generation

The most well-established role of plastoquinone in NPQ is its indirect regulation of qE through its central function in generating the transthylakoid proton gradient (ΔpH). Under high light conditions, the rate of PSII activity increases, leading to a rapid reduction of the PQ pool to PQH2. This PQH2 then diffuses to the cytochrome b6f complex, where it is re-oxidized. The oxidation of PQH2 at the Q_o site of the cytochrome b6f complex releases two protons into the thylakoid lumen.[3] This process is a major contributor to the build-up of protons in the lumen, leading to the acidification required for the activation of PsbS and the xanthophyll cycle, and thus the induction of qE.[2] A more reduced PQ pool under high light directly correlates with a higher rate of proton pumping and a larger ΔpH, thereby enhancing the capacity for qE.

Direct Quenching by Oxidized Plastoquinone

A more controversial but significant area of research proposes that oxidized plastoquinone (PQ) can act as a direct quencher of chlorophyll a fluorescence.[16][17] This hypothesis, often termed "PQ-quenching," suggests that oxidized PQ molecules in close proximity to chlorophylls in the PSII antenna can accept excitation energy, leading to its non-radiative dissipation.